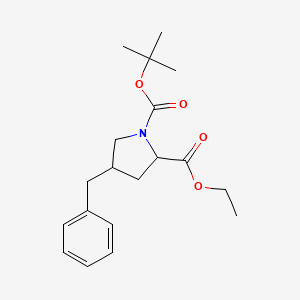

1-(tert-Butyl)2-ethyl(2s,4s)-4-benzylpyrrolidine-1,2-dicarboxylate

Description

1-(tert-Butyl)2-ethyl(2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative characterized by a bicyclic structure with tert-butyl and ethyl ester groups at positions 1 and 2, respectively, and a benzyl substituent at position 3. Its (2S,4S) stereochemistry confers distinct conformational rigidity, influencing its reactivity and interactions in synthetic or biological systems. Pyrrolidine derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and asymmetric catalysis due to their ability to act as ligands or scaffolds for stereoselective reactions .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-5-23-17(21)16-12-15(11-14-9-7-6-8-10-14)13-20(16)18(22)24-19(2,3)4/h6-10,15-16H,5,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCWKVZFUSQDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-BOC-4-BENZYLPYRROLIDINE-2-DICARBOXYLIC ACID ETHYL ESTER typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amine group: The primary amine of the pyrrolidine ring is protected using the BOC group to prevent unwanted reactions during subsequent steps.

Formation of the pyrrolidine ring: The pyrrolidine ring is constructed through a series of cyclization reactions, often involving the use of chiral catalysts to ensure the desired stereochemistry.

Introduction of the benzyl group: The benzyl group is introduced via nucleophilic substitution reactions, typically using benzyl halides.

Esterification: The carboxylic acid groups are esterified using ethanol and acid catalysts to form the ethyl ester functionalities.

Industrial Production Methods

In an industrial setting, the production of (2S,4S)-1-BOC-4-BENZYLPYRROLIDINE-2-DICARBOXYLIC ACID ETHYL ESTER may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-BOC-4-BENZYLPYRROLIDINE-2-DICARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Benzyl halides, alkylating agents, or other electrophiles.

Major Products

Hydrolysis: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-1-BOC-4-BENZYLPYRROLIDINE-2-DICARBOXYLIC ACID ETHYL ESTER is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: As a chiral building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry: In the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-1-BOC-4-BENZYLPYRROLIDINE-2-DICARBOXYLIC ACID ETHYL ESTER is largely dependent on its role as an intermediate in various chemical reactions. Its molecular targets and pathways are determined by the specific reactions it undergoes and the final products formed. For example, in pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients that interact with specific enzymes or receptors in the body.

Comparison with Similar Compounds

Substituent Effects

- 4-Benzyl vs. 4-Hydroxy : Replacing the benzyl group in the target compound with a hydroxyl group (as in 1-(tert-Butyl)2-ethyl(2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, ) significantly alters physicochemical properties. The hydroxyl group increases polarity (logP reduced by ~1.5 units) and hydrogen-bonding capacity, enhancing aqueous solubility but reducing lipid bilayer penetration .

- These compounds exhibit lower synthetic yields (23–24%) compared to benzyl analogs, likely due to steric hindrance during cyclization .

Stereochemical Influence

- (2S,4S) vs. (2S,4R) : The (2S,4R)-4-hydroxy variant () forms stronger intramolecular hydrogen bonds (O–H···O=C), stabilizing a trans-puckered pyrrolidine ring. This contrasts with the (2S,4S) configuration in the target compound, where steric bulk from the benzyl group favors a cis-puckered conformation, impacting ligand-receptor binding .

Reactivity and Functionalization

- Benzyl vs. Azido Groups: The 4-azido derivative () undergoes strain-promoted azide-alkyne cycloaddition (SPAAC), enabling bioconjugation. In contrast, the benzyl group in the target compound is inert under similar conditions but participates in hydrogenolysis (Pd/C, H₂) for deprotection .

- Ester Hydrolysis : The tert-butyl ester in the target compound resists basic hydrolysis (e.g., NaOH/MeOH), whereas methyl esters (e.g., in ) are readily cleaved, enabling selective functionalization .

Biological Activity

1-(tert-Butyl)2-ethyl(2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structural features and stereochemistry contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of 1-(tert-Butyl)2-ethyl(2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate is C19H27NO4. The compound features a pyrrolidine ring with a tert-butyl group at the nitrogen atom and a benzyl substituent at the 4-position, along with two carboxylate groups that enhance its reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 345.43 g/mol |

| Melting Point | Not available |

| Solubility | Moderate in water |

| Chirality | (2S,4S) |

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition :

- DPP-IV is an enzyme involved in glucose metabolism and is a target for type 2 diabetes treatment. Studies have shown that 1-(tert-Butyl)2-ethyl(2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate can inhibit DPP-IV activity, thereby enhancing insulin secretion and improving glycemic control.

-

Antioxidant Properties :

- Preliminary studies suggest that this compound may possess antioxidant activity, potentially reducing oxidative stress in biological systems. This could be beneficial in preventing cellular damage associated with various diseases.

-

Neuroprotective Effects :

- Some research indicates that pyrrolidine derivatives can exhibit neuroprotective effects, which may be relevant for conditions such as Alzheimer's disease. The specific mechanisms remain under investigation but could involve modulation of neurotransmitter systems.

Case Studies

Several studies have explored the biological implications of this compound:

-

Study on DPP-IV Inhibition :

A study demonstrated that modifications to the pyrrolidine scaffold significantly influenced the binding affinity and efficacy against DPP-IV. The results suggested that the structure of 1-(tert-Butyl)2-ethyl(2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate could be optimized for enhanced therapeutic potential against diabetes. -

Antioxidant Activity Assessment :

In vitro assays assessed the antioxidant capacity of this compound compared to standard antioxidants. Results indicated that it could scavenge free radicals effectively, suggesting potential applications in formulations aimed at reducing oxidative stress.

The mechanism by which 1-(tert-Butyl)2-ethyl(2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate exerts its biological effects is multifaceted:

-

Enzyme Interaction :

The compound's ability to inhibit DPP-IV suggests it binds to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity. -

Radical Scavenging :

The presence of functional groups in the structure allows for interaction with reactive oxygen species (ROS), thus mitigating oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.